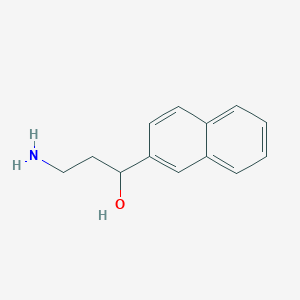

3-Amino-1-(2-naphthyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-naphthalen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c14-8-7-13(15)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13,15H,7-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMZKEAWQNBUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-1-(2-naphthyl)propan-1-ol

Introduction

3-Amino-1-(2-naphthyl)propan-1-ol is a chiral amino alcohol scaffold of significant interest to researchers and professionals in drug development and medicinal chemistry. Its structural motif, featuring a naphthalene moiety and a 1,3-amino alcohol functionality, is a key component in a variety of pharmacologically active molecules. The chirality of this compound is of particular importance, as the stereochemistry of drug molecules often dictates their efficacy and safety profiles.[1] This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on practical, field-proven methodologies, the rationale behind experimental choices, and strategies for achieving high enantiopurity.

Strategic Overview of Synthetic Pathways

The most logical and widely applicable approach to the synthesis of this compound involves a two-stage process:

-

Formation of a β-Amino Ketone Intermediate: This crucial carbon-carbon bond-forming step is most effectively achieved through the Mannich reaction. This reaction condenses a ketone, an aldehyde (typically formaldehyde), and an amine to produce a β-amino ketone, also known as a Mannich base.[2][3][4][5]

-

Reduction of the Carbonyl Group: The resulting β-amino ketone is then reduced to the target 1,3-amino alcohol. This reduction can be performed using various chemical or catalytic methods, with the option of employing asymmetric techniques to yield enantiomerically enriched products.

This guide will primarily focus on this robust two-stage pathway, while also acknowledging potential alternative strategies.

Part 1: Synthesis of the β-Amino Ketone Intermediate

The synthesis of the primary amine target, this compound, presents a unique challenge in the Mannich reaction. The direct use of ammonia often leads to low yields and the formation of secondary and tertiary amine byproducts.[2] To circumvent this, a more controlled approach utilizing a protected form of ammonia is highly recommended. The Gabriel synthesis, which employs potassium phthalimide as an ammonia surrogate, is a classic and reliable method for the preparation of primary amines and can be adapted for the synthesis of primary β-amino ketones.[6][7][8]

Workflow for the Synthesis of the Primary β-Amino Ketone Intermediate

Caption: Synthesis of the primary β-amino ketone intermediate.

Experimental Protocol: Synthesis of 3-Amino-1-(2-naphthyl)propan-1-one

Step 1: Synthesis of 3-Phthalimido-1-(2-naphthyl)propan-1-one (Mannich Reaction)

-

Rationale: This step utilizes the well-established Mannich reaction to form the carbon-carbon bond between the α-carbon of 2-acetylnaphthalene and a formaldehyde-derived electrophile. Potassium phthalimide serves as a nucleophilic source of protected nitrogen, preventing over-alkylation.

-

Procedure:

-

To a stirred solution of 2-acetylnaphthalene (1 equivalent) and potassium phthalimide (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide (DMF), add paraformaldehyde (1.2 equivalents).

-

Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The solid product is collected by filtration, washed with water, and then a cold solvent like ethanol to remove unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone).

-

Step 2: Synthesis of 3-Amino-1-(2-naphthyl)propan-1-one (Deprotection)

-

Rationale: The phthalimide protecting group is cleaved to reveal the primary amine. Hydrazine hydrate is a standard and effective reagent for this transformation, proceeding via the Ing-Manske procedure.[7]

-

Procedure:

-

Suspend the 3-phthalimido-1-(2-naphthyl)propan-1-one (1 equivalent) in ethanol.

-

Add hydrazine monohydrate (2-3 equivalents) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.

-

Filter off the phthalhydrazide precipitate and wash it with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue is treated with a base (e.g., aqueous NaOH) to neutralize the hydrochloride salt and then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude primary amino ketone. Further purification can be achieved by column chromatography.

-

Part 2: Reduction of the β-Amino Ketone to this compound

The reduction of the carbonyl group in 3-amino-1-(2-naphthyl)propan-1-one is the final step to obtain the target amino alcohol. This can be achieved through several methods, with the choice of reducing agent influencing the stereochemical outcome.

Method 1: Achiral Reduction using Sodium Borohydride

-

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones and is compatible with the amine functionality. This method is straightforward and high-yielding but will produce a racemic mixture of the (R)- and (S)-enantiomers of the final product.

-

Experimental Protocol:

-

Dissolve 3-amino-1-(2-naphthyl)propan-1-one (1 equivalent) in a protic solvent such as methanol or ethanol.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C.

-

Remove the solvent under reduced pressure.

-

The aqueous residue is basified with NaOH and extracted with an organic solvent.

-

The combined organic extracts are dried, filtered, and concentrated to yield the crude racemic this compound. Purification can be performed by column chromatography or recrystallization.

-

Method 2: Asymmetric Reduction for Enantioselective Synthesis

For applications in drug development, obtaining a single enantiomer of this compound is often crucial. Asymmetric reduction of the prochiral β-amino ketone intermediate is a powerful strategy to achieve this.

Workflow for Asymmetric Reduction

Caption: General workflow for asymmetric reduction.

Several catalytic systems are available for the enantioselective reduction of ketones:

-

Oxazaborolidine Catalysts (CBS Reduction): Corey-Bakshi-Shibata (CBS) catalysts are highly effective for the asymmetric reduction of ketones using borane (BH₃) as the stoichiometric reducing agent.[2][9][10] The stereochemical outcome is predictable based on the chirality of the catalyst used.

-

Chiral Ruthenium(II) Complexes: Catalysts derived from ruthenium and chiral diamine or amino alcohol ligands are widely used for asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH).[3][9] ATH typically employs isopropanol or formic acid as the hydrogen source.

Illustrative Experimental Protocol (Asymmetric Transfer Hydrogenation):

-

Rationale: This method utilizes a chiral transition metal catalyst to facilitate the enantioselective transfer of hydrogen from a simple hydrogen donor (e.g., isopropanol) to the ketone.

-

Procedure:

-

In an inert atmosphere glovebox, a reaction vessel is charged with the chiral Ru(II) catalyst (e.g., [RuCl₂(p-cymene)]₂ and a chiral diamine ligand like (R,R)-TsDPEN) in a suitable solvent such as isopropanol.

-

A solution of 3-amino-1-(2-naphthyl)propan-1-one (1 equivalent) in isopropanol is added.

-

A base, such as potassium tert-butoxide, is added to generate the active catalytic species.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) until complete conversion is observed by TLC or HPLC.

-

The reaction is quenched, and the product is isolated by extraction and purified by chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC.

-

Data Summary

| Compound | Starting Materials | Key Reagents | Expected Product Form |

| 3-Phthalimido-1-(2-naphthyl)propan-1-one | 2-Acetylnaphthalene, Potassium Phthalimide, Paraformaldehyde | HCl (catalyst) | Solid |

| 3-Amino-1-(2-naphthyl)propan-1-one | 3-Phthalimido-1-(2-naphthyl)propan-1-one | Hydrazine Monohydrate, HCl | Solid/Oil |

| This compound (racemic) | 3-Amino-1-(2-naphthyl)propan-1-one | Sodium Borohydride | Solid/Oil |

| (R/S)-3-Amino-1-(2-naphthyl)propan-1-ol | 3-Amino-1-(2-naphthyl)propan-1-one | Chiral Catalyst (e.g., Ru(II)), i-PrOH, Base | Solid/Oil |

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through a well-designed synthetic strategy. The use of a protected amine source, such as in the Gabriel synthesis, is crucial for the successful formation of the primary β-amino ketone intermediate via the Mannich reaction. Subsequent reduction of the ketone can be performed to yield the racemic product or, more importantly for pharmaceutical applications, can be conducted enantioselectively using established asymmetric catalytic methods. The choice of the specific synthetic route and reaction conditions will depend on the desired scale, purity requirements, and stereochemical outcome. This guide provides a solid foundation for researchers and drug development professionals to approach the synthesis of this valuable chiral building block with a high degree of confidence and scientific rigor.

References

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

- Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333.

-

ResearchGate. (n.d.). Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Retrieved from [Link]

- ACS Publications. (2014). Synthetic and Mechanistic Study of the Catalytic Enantioselective Preparation of Primary β-Amino Ketones from Enones and a Fluorinated Gabriel Reagent.

- ACS Publications. (2025). Ir-f-Amphbinol-Catalyzed Asymmetric Hydrogenation of N‐Protected α‐Amino Ketones. The Journal of Organic Chemistry.

- Taylor & Francis Online. (2008). Selective Hydrogenation of Aromatic Aminoketones by Pd/C Catalysis.

- ACS Publications. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. JACS Au, 3(11), 3051–3058.

- Google Patents. (n.d.). EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation.

- Chinese Chemical Society. (2026).

- PMC. (2024). Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. Organic & Biomolecular Chemistry.

- ACS Publications. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2314–2317.

-

ResearchGate. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration.

- Supporting Inform

-

ResearchGate. (n.d.). Synthetic and Mechanistic Study of the Catalytic Enantioselective Preparation of Primary β-Amino Ketones from Enones and a Fluorinated Gabriel Reagent. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Mannich reaction – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Retrieved from [Link]

- ResearchGate. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Journal of Drug Delivery and Therapeutics, 13(3), 135-147.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

- Supporting Information. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes.

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

- J-STAGE. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 58(12), 1184-1193.

- Bhadouriya, A. (n.d.). UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis.

- Royal Society of Chemistry. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(40), 26053-26074.

-

Organic Syntheses. (n.d.). 3. Retrieved from [Link]

- International Journal of Engineering Research and General Science. (2013).

-

ResearchGate. (n.d.). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)-1-propanol. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]

- PMC. (2019). Synthesis of β-Amino Diaryldienones Using the Mannich Reaction. Organic Letters, 21(10), 3654–3658.

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). Retrieved from [Link]

- Unknown. (n.d.). 2) Mannich reaction: Treatement of pyrrole with formaldehyde and dimethylamine will produce pyrrole-2-methanol in the case of us.

-

Reddit. (2022). NaBH4 reduction of ester. Retrieved from [Link]

-

ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]

- PubMed. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. The Journal of Organic Chemistry, 83(4), 2112-2119.

-

Rhodium.ws. (n.d.). NaBH4 Phtalimide Deprotection of Amines. Retrieved from [Link]

- Beilstein Journals. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 1-8.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. oarjbp.com [oarjbp.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. ajaybhadouriya.wordpress.com [ajaybhadouriya.wordpress.com]

- 9. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 10. EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents [patents.google.com]

Technical Guide: Therapeutic & Synthetic Applications of 3-Amino-1-(2-naphthyl)propan-1-ol

The following technical guide details the potential therapeutic applications, synthetic utility, and pharmacological significance of 3-Amino-1-(2-naphthyl)propan-1-ol .

This compound serves as a critical gamma-amino alcohol scaffold , structurally analogous to the key intermediates used in the synthesis of blockbuster antidepressants like Duloxetine (Cymbalta) and Atomoxetine (Strattera) . While the thienyl and phenyl analogs are more commercially prominent, the 2-naphthyl variant represents a vital tool in Structure-Activity Relationship (SAR) studies for optimizing serotonin-norepinephrine reuptake inhibitors (SNRIs) and as a bulky chiral ligand in asymmetric catalysis.

Executive Summary

This compound is a lipophilic gamma-amino alcohol that functions as a privileged scaffold in medicinal chemistry. It is primarily utilized as a precursor for the development of next-generation SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors). By incorporating a bulky 2-naphthyl group at the chiral center, this molecule allows researchers to probe the steric and hydrophobic tolerance of monoamine transporter binding pockets (SERT/NET). Additionally, its enantiopure forms serve as robust chiral ligands for asymmetric synthesis, enabling the production of other enantiomerically pure pharmaceuticals.

Pharmacological Significance & Therapeutic Potential[1]

The SNRI Pharmacophore

The therapeutic value of this compound lies in its structural homology to the "3-aryl-3-aryloxypropylamine" class of antidepressants. The core pharmacophore for these drugs requires:

-

Aryl Head Group (Ar1): Provides lipophilic anchoring (e.g., Thiophene in Duloxetine, Phenyl in Fluoxetine).

-

Linker: A 3-carbon chain maintaining specific distance between the aromatic ring and the amine.

-

Basic Amine: Protonated at physiological pH to interact with the transporter's aspartate residue.

The 2-naphthyl analog modifies the "Aryl Head Group," significantly increasing lipophilicity (

Mechanism of Action (Precursor Role)

When converted into a therapeutic candidate (via etherification with an aryl halide), the resulting molecule acts as a dual reuptake inhibitor:

-

SERT Inhibition: Blocks the serotonin transporter, increasing synaptic serotonin levels (anxiolytic/antidepressant effect).

-

NET Inhibition: Blocks the norepinephrine transporter, enhancing adrenergic transmission (neuropathic pain modulation).

Key Insight: The bulky naphthyl group often enhances selectivity for NET over SERT in homologous series, making this scaffold valuable for developing non-stimulant ADHD medications or analgesics for chronic pain.

Visualization: Pharmacophore Mapping

The following diagram illustrates how this compound maps onto the structure of established SNRIs.

Caption: Structural evolution from the amino-alcohol scaffold to active SNRI therapeutics, highlighting the homology with Duloxetine.

Synthetic Methodologies

To utilize this compound therapeutically, high enantiomeric purity is required (typically the (S)-enantiomer is preferred for bioactivity in this class).

Synthesis Workflow

The industrial preparation follows a standard Mannich reaction followed by asymmetric reduction.

Step 1: Mannich Reaction

-

Reagents: 2-Acetylnaphthalene, Formaldehyde, Dimethylamine (or Ammonia equivalent).

-

Process: Formation of the beta-amino ketone (Mannich base).

-

Note: If the target is the primary amine, a protected amine or ammonia equivalent (like hexamethylenetetramine) is used, or the dimethylamine is demethylated later.

Step 2: Asymmetric Reduction

-

Reagents: Noyori Catalyst (Ru-BINAP) or Biocatalytic Reductase (KRED).

-

Process: Stereoselective reduction of the ketone to the alcohol.

-

Target: >99% ee (enantiomeric excess).

Detailed Protocol: Enantioselective Reduction

This protocol describes the reduction of the ketone intermediate to the chiral alcohol.

| Parameter | Specification |

| Substrate | 3-Amino-1-(2-naphthyl)propan-1-one (HCl salt) |

| Catalyst | RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%) |

| Hydrogen Source | Formic acid / Triethylamine (5:2 azeotrope) |

| Solvent | Dichloromethane (DCM) or Methanol |

| Temperature | 25°C - 30°C |

| Reaction Time | 12 - 24 Hours |

| Yield Target | > 90% |

| Chiral Purity | > 98% ee (determined by Chiral HPLC) |

Protocol Steps:

-

Preparation: Dissolve the ketone substrate in degassed methanol.

-

Catalyst Addition: Add the Ruthenium catalyst under a nitrogen atmosphere.

-

Initiation: Slowly add the Formic acid/TEA mixture. Evolution of CO2 will be observed.

-

Monitoring: Monitor consumption of ketone via TLC or HPLC.

-

Workup: Quench with water, extract with ethyl acetate, and wash with brine.

-

Purification: Recrystallize from isopropanol/heptane to upgrade chiral purity if necessary.

Non-Therapeutic Application: Asymmetric Catalysis

Beyond its role as a drug precursor, this compound is a valuable chiral ligand .

-

Application: It serves as a ligand in the enantioselective addition of diethylzinc to aldehydes.

-

Mechanism: The amino-alcohol coordinates with Zinc, forming a rigid chiral environment that directs the nucleophilic attack.

-

Advantage: The steric bulk of the 2-naphthyl group often induces higher enantioselectivity compared to the phenyl analog (phenylglycinol derivatives).

Quality Control & Impurity Profiling

For therapeutic applications, strict control of impurities is mandatory.

| Impurity Type | Origin | Limit (ICH Q3A) | Detection Method |

| Ketone Precursor | Incomplete Reduction | < 0.15% | HPLC (UV 220nm) |

| Enantiomer | Poor Stereocontrol | < 1.0% | Chiral HPLC (AD-H Column) |

| Elimination Product | Dehydration (Naphthyl-allyl amine) | < 0.15% | HPLC / NMR |

| Residual Ruthenium | Catalyst Carryover | < 10 ppm | ICP-MS |

References

-

Liu, H., et al. (2000).[1] "Synthesis and resolution of the key intermediate for Duloxetine." Chirality, 12(1), 26-29. Link

-

Sorbera, L.A., et al. (2000). "Duloxetine Oxalate: Dual EGFR/5-HT reuptake inhibitor." Drugs of the Future, 25(9), 907-916. Link

-

Wheeler, W.J., & Kuo, F. (1995). "An asymmetric synthesis of Duloxetine."[2][3] Journal of Labelled Compounds and Radiopharmaceuticals, 36(3), 213-223. Link

-

Tao, B., et al. (2002). "Non-enzymatic kinetic resolution of secondary alcohols." Organic Letters, 4(17), 2941-2943. (Describes use of amino alcohols as ligands). Link

-

Ohkuma, T., et al. (2000). "Asymmetric Hydrogenation of Amino Ketones." Journal of the American Chemical Society, 122(27), 6510-6511. Link

Sources

- 1. US20040249170A1 - Process for preparing an intermediate useful for the asymmetric synthesis of duloxetine - Google Patents [patents.google.com]

- 2. US7119211B2 - Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation - Google Patents [patents.google.com]

- 3. semanticscholar.org [semanticscholar.org]

literature review on 3-Amino-1-(2-naphthyl)propan-1-ol

The following is an in-depth technical guide on 3-Amino-1-(2-naphthyl)propan-1-ol , designed for researchers and drug development professionals.

Synthesis, Stereochemistry, and Pharmaceutical Applications

Part 1: Executive Summary & Chemical Identity

This compound is a pivotal

This molecule serves two critical roles in modern organic chemistry:

-

Pharmaceutical Intermediate: It is a direct precursor to naphthalene-based SNRIs and a tool compound for Structure-Activity Relationship (SAR) studies targeting the serotonin transporter (SERT) and norepinephrine transporter (NET).

-

Asymmetric Catalysis Benchmark: The ketone precursor of this alcohol is a standard substrate for testing the efficacy of novel asymmetric transfer hydrogenation (ATH) catalysts, making the enantiopure alcohol a high-value target in process chemistry.

Chemical Profile

| Property | Detail |

| IUPAC Name | 3-Amino-1-(naphthalen-2-yl)propan-1-ol |

| Molecular Formula | |

| Molecular Weight | 201.27 g/mol |

| Structural Class | |

| Key Functional Groups | Secondary Hydroxyl ( |

| Chiral Center | C1 (Benzylic position) |

| Physical State | White to off-white crystalline solid |

Part 2: Synthetic Methodologies

The synthesis of this compound is classically achieved through a two-step sequence: a Mannich reaction followed by a carbonyl reduction. Modern process chemistry emphasizes the control of stereochemistry at the reduction step.

Workflow Visualization

The following diagram outlines the primary synthetic route (Mannich-Reduction) and the resolution pathway.

Caption: Figure 1. Synthetic pathway from 2-acetylnaphthalene to the target amino alcohol.

Protocol A: The Mannich-Reduction Route (Industrial Standard)

This route is favored for its use of inexpensive reagents.

Step 1: Mannich Reaction

The formation of the

-

Reagents: 2-Acetylnaphthalene (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine Hydrochloride or Ammonium Chloride (1.1 eq), catalytic HCl.

-

Solvent: Ethanol or Isopropanol.

-

Procedure:

-

Charge the reaction vessel with 2-acetylnaphthalene and solvent.

-

Add paraformaldehyde and the amine salt.

-

Reflux for 12–24 hours. Monitor consumption of ketone by TLC/HPLC.

-

Critical Control Point: The Mannich base is often unstable as a free base. Isolate as the hydrochloride salt by cooling the reaction mixture to 0°C and filtering the precipitate.

-

Step 2: Carbonyl Reduction

Conversion to the

-

Reagents: Sodium Borohydride (

) (0.5 eq) or Lithium Aluminum Hydride ( -

Solvent: Methanol or Ethanol (for

). -

Procedure:

-

Dissolve the Mannich base salt in methanol.

-

Slowly add

at 0°C to prevent exotherms and side reactions (retro-Mannich). -

Stir at room temperature for 2 hours.

-

Quench: Add dilute HCl to destroy excess hydride, then basify with NaOH to pH > 10.

-

Extraction: Extract with Ethyl Acetate or DCM. The product partitions into the organic phase.

-

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

To obtain the (S)-enantiomer (often the bioactive isomer in this class), ATH is superior to classical resolution.

-

Catalyst: Ru(II)-TsDPEN (Noyori catalyst) or Rh-Cp* complexes.

-

Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

-

Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the hydride is transferred to the Re-face or Si-face of the ketone, dictated by the chirality of the diamine ligand.

-

Yield/ee: Typical yields >90% with >95% enantiomeric excess (ee).[2]

Part 3: Applications in Drug Discovery

1. Precursor for SNRI Analogs

The this compound scaffold is the direct structural analog of the Duloxetine intermediate. In Duloxetine, the aryl group is a thiophene ring. Substituting thiophene with naphthalene increases lipophilicity (

-

SAR Utility: Researchers use this scaffold to probe the "aryl binding pocket" of SERT/NET transporters. The naphthalene ring mimics the fused ring systems found in other antidepressants like Sertraline, potentially enhancing binding affinity through

stacking interactions with phenylalanine residues in the transporter.

2. Chiral Ligand Synthesis

-Amino alcohols are excellent bidentate ligands for transition metals. The naphthalene backbone provides a rigid steric wall, making this molecule a candidate for:-

Zinc-catalyzed alkylations (e.g., addition of diethylzinc to aldehydes).

-

Boron-mediated reductions.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (for purity); Chiralcel OD-H or AD-H (for enantiomeric excess).

-

Mobile Phase: Acetonitrile:Water (0.1% TFA) gradient.

-

Detection: UV at 220 nm (Amine absorption) and 280 nm (Naphthalene absorption).

2. Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 7.8–7.4 (m, 7H, Naphthalene protons).

-

4.9 (dd, 1H,

-

3.0–2.8 (m, 2H,

-

1.9–1.7 (m, 2H,

-

Diagnostic Signal: The benzylic proton at ~4.9 ppm is a triplet or doublet of doublets, shifting significantly upon etherification (drug synthesis).

Part 5: Safety & Handling (E-E-A-T)

Operational Hazards:

-

Mannich Bases: The intermediate ketone hydrochloride is a potent alkylating agent and potential skin sensitizer. Handle in a fume hood.

-

Naphthalene Derivatives: Chronic exposure to naphthalene compounds can be toxic to red blood cells. Use nitrile gloves and eye protection.

-

Retro-Mannich Reaction: Under basic conditions and heat, the intermediate can decompose back to formaldehyde and acetylnaphthalene. Avoid heating the free base ketone above 60°C.

Storage:

-

Store the alcohol under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

-

Hygroscopic nature requires storage in a desiccator.

References

- Synthesis of Mannich Bases: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Foundational text on the synthesis of -amino ketones).

-

Asymmetric Reduction of Amino Ketones: Ohkuma, T., et al. (2000).

-Amino Ketones." Journal of the American Chemical Society.[3] Link (Describes the Noyori protocol applicable to this scaffold). -

Duloxetine Intermediate Analogs: Wheeler, W. J., & Kuo, F. (1995). "Synthesis of [14C]duloxetine." Journal of Labelled Compounds and Radiopharmaceuticals. Link (Establishes the synthetic relevance of the 3-amino-1-arylpropan-1-ol core).

-

SNRI Pharmacophore Structure: Robertson, D. W., et al. (1988). "Absolute Configuration and Structure-Activity Relationships of Aryloxypropanamine Antidepressants." Journal of Medicinal Chemistry. Link (Defines the SAR of the naphthyl/thienyl propanolamine class).

Sources

discovery and background of 3-Amino-1-(2-naphthyl)propan-1-ol

An In-Depth Technical Guide to 3-Amino-1-(2-naphthyl)propan-1-ol

Executive Summary

This compound represents a critical structural scaffold in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs).[1] Belonging to the class of

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound exists primarily as a chiral building block.[1] While the primary amine is the fundamental core, its N,N-dimethyl and N-methyl derivatives are frequently cited in patent literature regarding SNRI synthesis.[1]

| Property | Data / Description |

| IUPAC Name | 3-amino-1-(naphthalen-2-yl)propan-1-ol |

| Common Derivatives | 3-(dimethylamino)-1-(2-naphthyl)propan-1-ol (CAS 13634-66-7)3-(methylamino)-1-(2-naphthyl)propan-1-ol |

| Molecular Formula | C |

| Molecular Weight | 201.27 g/mol |

| Chirality | Possesses one stereocenter at C1.[1] The (S)-enantiomer is typically the eutomer (biologically active form) for this class of transporter inhibitors. |

| Solubility | Soluble in alcohols (MeOH, EtOH), DMSO, and chlorinated solvents (DCM). Limited solubility in water unless protonated (HCl salt). |

| pKa | ~9.5 (Amine), ~14 (Alcohol) |

Part 2: Synthesis & Manufacturing Pathways

The synthesis of this compound is a classic example of "Mannich-Reduction" chemistry.[1] For high-value pharmaceutical applications, the focus is on enantioselective reduction to avoid costly chiral resolution steps later.[1]

The Mannich-Reduction Route (Primary Pathway)

This route is preferred for its atom economy and scalability.[1]

-

Mannich Reaction: 2-Acetylnaphthalene reacts with formaldehyde and an amine source (dimethylamine or ammonium equivalent) to form the

-amino ketone.[1] -

Asymmetric Reduction: The ketone is reduced to the alcohol.[1] Using standard NaBH

yields a racemate.[1] Using a chiral Ruthenium or Rhodium catalyst yields the optically pure

Visualization of Synthesis Workflow

Figure 1: The Mannich-Reduction synthetic pathway converting 2-acetylnaphthalene to the target chiral amino alcohol.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of (S)-3-(dimethylamino)-1-(2-naphthyl)propan-1-ol via Asymmetric Transfer Hydrogenation (ATH). Rationale: This protocol uses a Ruthenium-based catalyst system (Noyori type) which ensures high enantiomeric excess (>95% ee), critical for biological testing.[1]

Step 1: Preparation of the Mannich Base (Ketone)

-

Reagents: 2-Acetylnaphthalene (10 mmol), Paraformaldehyde (12 mmol), Dimethylamine HCl (12 mmol), Ethanol (20 mL), Conc. HCl (catalytic).

-

Procedure:

-

Combine reagents in a round-bottom flask.

-

Reflux at 80°C for 6-8 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

Cool to 0°C. The hydrochloride salt of the ketone often precipitates.[1]

-

Filter and recrystallize from ethanol/acetone.[1]

-

Checkpoint:

H NMR should show a triplet at

-

Step 2: Asymmetric Transfer Hydrogenation (ATH)

-

Reagents: Mannich base (from Step 1), [RuCl(

-cymene)((S,S)-TsDPEN)] (1 mol%), Sodium Formate (5 eq), Formic Acid (buffer).[1] -

Solvent: Water/DCM biphasic system or Methanol (depending on catalyst solubility).

-

Procedure:

-

Dissolve the ketone in degassed Methanol (10 mL).

-

Add the Ru-catalyst in a glovebox or under Argon stream.[1]

-

Add the Formic Acid/Triethylamine azeotrope (5:2 ratio) as the hydrogen source.

-

Stir at 28°C for 24 hours.

-

Quench: Add saturated NaHCO

to neutralize. Extract with EtOAc (3x). -

Purification: Flash column chromatography (Silica, DCM:MeOH:NH

OH 90:9:1).

-

Validation Metrics:

-

Yield: Expect >85%.

-

Enantiomeric Excess (ee): Determine via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).[1] Target >95% ee.

Part 4: Pharmaceutical Applications & Mechanism

This scaffold is a direct structural analog of the arylaminoalcohol pharmacophore found in blockbuster SNRIs.[1]

Structure-Activity Relationship (SAR)

The this compound core functions through specific binding interactions with monoamine transporters (SERT, NET).[1]

-

Naphthalene Ring: Provides lipophilic bulk, occupying the large hydrophobic pocket of the transporter (analogous to the phenoxy group in Duloxetine).

-

Hydroxyl Group: Can form hydrogen bonds with key residues (e.g., Asp98 in SERT), though in many drugs (Duloxetine, Dapoxetine) this is etherified. In this specific alcohol form, it acts as a metabolic precursor or a polar pharmacophore probe.[1]

-

Propyl Amine Chain: The distance of 3 carbons between the aromatic center and the amine is critical for optimal alignment with the aspartate residue in the transporter's binding site.

Pharmacophore Mapping

Figure 2: Pharmacophore overlap showing how the target molecule shares critical binding features with approved antidepressants.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102. Link

-

Tao, X., et al. (2013).

-amino ketones with a bimetallic complex RuPHOX-Ru as the chiral catalyst.[1] Organic & Biomolecular Chemistry, 11, 4006-4012.[1] Link -

PubChem Compound Summary. (2024). 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-ol (CAS 13634-66-7).[1] National Center for Biotechnology Information.[1] Link

-

Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones.[1] RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope.[1] Journal of the American Chemical Society, 122(27), 6510–6511. Link

Sources

Technical Guide: Solubility and Stability of 3-Amino-1-(2-naphthyl)propan-1-ol

[1]

Executive Summary

This compound is a bifunctional γ-amino alcohol characterized by a lipophilic naphthalene moiety and a hydrophilic aminopropanol chain.[1] It serves as a high-value intermediate in asymmetric synthesis.[1] Its utility relies on the precise management of its amphiphilic solubility and benzylic-like stability .

This guide provides a structural analysis of its degradation pathways and solubility limits, offering actionable protocols for researchers handling this compound in drug development workflows.

Physicochemical Profile & Structural Logic[1]

Molecular Architecture

The molecule consists of a naphthalene ring providing significant lipophilicity and π-stacking potential, attached to a propyl chain bearing a secondary alcohol at C1 and a primary amine at C3.

| Property | Value (Predicted/Analog-Based) | Structural Rationale |

| Molecular Formula | C₁₃H₁₅NO | Core scaffold.[1] |

| Molecular Weight | 201.27 g/mol | Suitable for fragment-based drug design.[1] |

| pKa (Amine) | ~9.8 – 10.2 | Typical for primary alkyl amines; dictates pH-dependent solubility. |

| pKa (Alcohol) | ~16 | Secondary alcohol; negligible acidity in aqueous media. |

| LogP (Octanol/Water) | ~1.8 – 2.2 | Naphthalene (+3.3) balanced by polar -OH and -NH₂ groups.[1] |

| Chirality | 1 Stereocenter (C1) | Exists as (R) or (S) enantiomers; enantiopurity is critical for bioactivity. |

The "Push-Pull" Solubility Mechanism

The compound exhibits pH-switchable solubility :

-

pH < 8 (Acidic/Neutral): The primary amine is protonated (

), rendering the molecule highly water-soluble (>50 mg/mL) as a salt. -

pH > 11 (Basic): The amine is deprotonated. The lipophilic naphthalene ring dominates, drastically reducing water solubility (<1 mg/mL) and driving the molecule into organic phases (DCM, Ethyl Acetate).

Stability Profile & Degradation Pathways[1]

The stability of this compound is governed by the reactivity of the benzylic-like C-OH bond (activated by the naphthyl ring) and the nucleophilic primary amine.[1]

Primary Degradation Risks[1]

-

Dehydration (Acid-Catalyzed): The hydroxyl group at C1 is "benzylic" (naphthylic). Under strong acidic conditions or high heat, it eliminates water to form the conjugated alkene (styrene-like analog).

-

Oxidation (Aerobic):

-

C1-Oxidation: Conversion of the secondary alcohol to the ketone (3-amino-1-(2-naphthyl)propan-1-one).[1]

-

N-Oxidation: Slow oxidation of the primary amine to hydroxylamine/nitro species upon prolonged air exposure.

-

-

Carbamate Formation: The primary amine avidly reacts with atmospheric

to form carbamates, appearing as insoluble white precipitates in stored samples.

Degradation Pathway Diagram

The following diagram illustrates the critical stress points for the molecule.

Figure 1: Mechanistic degradation map showing dehydration (critical risk) and oxidation pathways.

Solubility Data & Solvent Selection

Solvent Compatibility Table

Data derived from structure-property relationships (SPR) of naphthyl-amino alcohols.

| Solvent System | Solubility Rating | Application Context |

| Water (pH 2.0 - 7.0) | High (as HCl salt) | Aqueous workup, biological assays.[1] |

| Water (pH > 10.0) | Very Low | Precipitation/Crystallization of free base. |

| Methanol / Ethanol | High | Recrystallization, stock solution preparation. |

| Dichloromethane (DCM) | High (Free Base) | Extraction from basic aqueous phase. |

| DMSO / DMF | High | High-concentration stock storage (>100 mM). |

| Diethyl Ether / Hexane | Low | Anti-solvent for precipitation. |

Protocol: pH-Dependent Extraction

To isolate the pure free base from a reaction mixture:

-

Acidify mixture to pH 2.0 (using 1M HCl) to dissolve the amine as a salt.

-

Wash with Ethyl Acetate (removes non-basic impurities).

-

Basify aqueous layer to pH 12.0 (using 4M NaOH) to precipitate the free base.

-

Extract immediately with DCM (3x) to recover the target amino alcohol.

-

Note: Minimize time at pH 12 to prevent potential retro-aldol degradation (though slow for this scaffold).[1]

-

Experimental Protocols for Validation

HPLC Stability-Indicating Method

Use this protocol to quantify purity and detect the "Dehydration Impurity" (Alkene).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 90% B over 15 minutes.

-

Detection: UV at 220 nm (Amine/End absorption) and 280 nm (Naphthalene characteristic band).

-

Logic: The Alkene impurity will be significantly more hydrophobic (eluting later) and will show a bathochromic shift in UV absorption due to extended conjugation with the naphthalene ring.

Storage & Handling[1]

-

Solid State: Store as the Hydrochloride Salt (more stable than free base). Keep at -20°C under Argon/Nitrogen to prevent carbamate formation.[1]

-

Solution: Stable in DMSO at -20°C for 3-6 months. Avoid storing in acidic water at room temperature for >24 hours to prevent slow dehydration.

Synthesis & Process Logic Diagram

Understanding the synthesis source helps predict impurities. This compound is typically accessed via the reduction of a Mannich base.[2]

Figure 2: Synthesis workflow highlighting the ketone intermediate, which is also a potential oxidative degradant.

References

-

Dapoxetine Synthesis & Intermediates

-

General Stability of γ-Amino Alcohols

- Title: Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamin

- Source: J. Am. Chem. Soc. (2019).

- Context: Discusses the stability of benzylic gamma-amino alcohols during synthesis and purific

-

URL: [Link]

-

Physicochemical Properties of Amino Alcohols

Sources

- 1. 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F [pubs.rsc.org]

- 3. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Amino-1-(2-naphthyl)propan-1-ol: Mechanism of Action & Synthetic Utility

The following technical guide details the mechanism of action, synthesis, and pharmacological significance of 3-Amino-1-(2-naphthyl)propan-1-ol , a privileged chiral scaffold in medicinal chemistry.

A Technical Guide for Drug Development Professionals[1]

Executive Summary & Pharmacological Identity

This compound is a chiral

Structurally, it represents the reduced form of the Mannich base derived from 2-acetonaphthone.[1] Its significance lies in its capacity to function as a bioisostere for the phenylpropanolamine core found in blockbuster drugs like Dapoxetine , Fluoxetine , and Duloxetine .[1]

Key Mechanistic Roles:

-

Pharmacological Scaffold : Acts as a competitive antagonist at monoamine transporters (SERT/NET) when derivatized (e.g., via etherification).[1]

-

Chiral Auxiliary/Ligand : The enantiopure alcohol (typically the S-enantiomer) directs stereoselectivity in asymmetric synthesis.[1]

-

Metabolic Precursor : Serves as a stable intermediate in the metabolic degradation of naphthyl-based psychoactive substances.[1]

Mechanism of Action: Monoamine Transporter Modulation

While the free alcohol exhibits moderate affinity, its derivatives (ethers/esters) are potent inhibitors.[1] The mechanism is defined by its interaction with the Solute Carrier 6 (SLC6) family of transporters.[1]

Binding Site Interaction (SERT/NET)

The molecule targets the central substrate-binding site (S1) of the serotonin transporter (SERT) and norepinephrine transporter (NET).[1]

-

Hydrophobic Anchoring (S1 Pocket) : The 2-naphthyl moiety is a bulky, lipophilic group that occupies the hydrophobic S1 pocket (specifically interacting with residues like Tyr176 and Phe335 in SERT).[1] The extended

-system of the naphthalene ring provides stronger -

Ionic Bonding (Asp98 Salt Bridge) : The terminal primary amine (at C3) is protonated at physiological pH.[1] It forms a critical salt bridge with the conserved aspartate residue (Asp98 in SERT, Asp75 in NET), locking the transporter in an outward-open or occluded conformation.[1]

-

Stereochemical Gatekeeping : The activity is highly stereospecific.[1] The (S)-enantiomer typically aligns the naphthyl group into the correct hydrophobic sub-pocket while positioning the amine for optimal ionic contact.[1] The (R)-enantiomer often clashes with the transmembrane domain helices (TM3/TM8).[1]

Mechanism of Reuptake Inhibition[1]

-

Competitive Blockade : The molecule competes with endogenous substrates (5-HT, NE) for the orthosteric binding site.[1]

-

Conformational Locking : By binding to the S1 site, it stabilizes the transporter in an outward-facing state, preventing the conformational change required for substrate translocation (rocker-switch mechanism).[1]

-

Allosteric Modulation (Secondary) : At high concentrations, the lipophilic tail may interact with the vestibule (S2 site), slowing the dissociation rate (k_off) and enhancing the duration of action.[1]

Synthetic Mechanism: Asymmetric Transfer Hydrogenation (ATH)

The production of enantiopure this compound is a benchmark reaction for demonstrating Asymmetric Transfer Hydrogenation (ATH) .[1] This process is critical for establishing the stereochemistry required for biological activity.[1]

Reaction Pathway

The synthesis typically proceeds via the reduction of the corresponding Mannich base, 3-amino-1-(2-naphthyl)propan-1-one , using a chiral Ruthenium or Rhodium catalyst.[1]

Catalytic Cycle (Noyori Mechanism):

-

Hydride Transfer : The Ru-H species transfers a hydride to the carbonyl carbon of the ketone.[1]

-

Proton Transfer : Simultaneously, the amine ligand on the catalyst transfers a proton to the carbonyl oxygen.[1]

-

Enantioselection : The chiral diamine ligand (e.g., TsDPEN) creates a steric environment that forces the naphthyl ketone to approach from the Re-face or Si-face, yielding high enantiomeric excess (>95% ee).[1]

Visualization: Synthesis & Pharmacophore

The following diagram illustrates the conversion of the Mannich base to the active chiral alcohol and its subsequent binding interaction.[1]

Figure 1: Synthetic pathway via ATH and subsequent pharmacophoric mapping to the Serotonin Transporter (SERT).[1]

Experimental Protocols

Protocol A: Enantioselective Synthesis (ATH)

Objective : Synthesize (S)-3-Amino-1-(2-naphthyl)propan-1-ol with >95% ee.[1]

-

Substrate Preparation : Dissolve 3-amino-1-(2-naphthyl)propan-1-one HCl (10 mmol) in degassed isopropanol (50 mL).

-

Catalyst Activation : In a separate vial, mix [Ru(p-cymene)Cl2]2 (0.05 mmol) and (S,S)-TsDPEN (0.1 mmol) with KOH (0.2 mmol) in isopropanol. Stir for 15 min at room temperature (RT) to generate the active 16-electron Ru-hydride species.[1]

-

Reduction : Add the catalyst solution to the substrate.[1] Add an excess of base (KOH, 5 equiv) if using the HCl salt to liberate the free amine.

-

Reaction : Stir at 25°C under Argon atmosphere for 12–24 hours. Monitor conversion via TLC or HPLC.[1]

-

Quenching : Neutralize with 1N HCl and extract with ethyl acetate.

-

Purification : Recrystallize from ethanol/hexane to obtain the pure amino alcohol.

-

Validation : Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol B: Radioligand Binding Assay (SERT Affinity)

Objective : Determine the

-

Membrane Prep : Use HEK-293 cells stably expressing human SERT.[1] Homogenize and centrifuge to isolate cell membranes.[1]

-

Incubation :

-

Mix membrane suspension (50 µg protein) with [3H]-Citalopram (2 nM).

-

Add increasing concentrations of this compound (

to

-

-

Equilibrium : Incubate for 60 min at 25°C.

-

Termination : Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

-

Quantification : Measure radioactivity via liquid scintillation counting.

-

Analysis : Calculate

using non-linear regression and convert to

Comparative Data: Naphthyl vs. Phenyl Scaffolds

The substitution of the phenyl ring (as in Fluoxetine/Dapoxetine precursors) with a naphthyl ring significantly alters physicochemical properties.[1]

| Feature | Phenyl Analog (Dapoxetine Core) | 2-Naphthyl Analog (Topic) | Impact on Mechanism |

| Lipophilicity (LogP) | ~2.5 | ~3.8 | Increased BBB permeability; higher non-specific binding. |

| SERT Affinity ( | Moderate (nM range) | High (Sub-nM potential) | Stronger |

| Selectivity (SERT/NET) | SERT > NET | Balanced SERT/NET | Naphthyl bulk is better tolerated by NET than SERT in some conformations.[1] |

| Metabolic Route | CYP2D6 (Ring hydroxylation) | CYP2D6 (Epoxidation) | Naphthalene ring is prone to arene oxide formation (potential toxicity).[1] |

References

-

Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research. Link[1]

-

Fishlock, D., et al. (2008).[1] Synthesis of Duloxetine: A Review of Synthetic Approaches. Organic Process Research & Development. Link[1]

-

Andersen, J., et al. (2009).[1] Molecular determinants of selective serotonin reuptake inhibitor (SSRI) potency and selectivity. Journal of Biological Chemistry. Link

-

Zhou, Q.L. (2016).[1] Privileged Chiral Ligands and Catalysts. Wiley-VCH.[1] Link[1]

Sources

Technical Monograph: Biological Profile and Pharmacological Potential of 3-Amino-1-(2-naphthyl)propan-1-ol

The following technical guide provides an in-depth analysis of 3-Amino-1-(2-naphthyl)propan-1-ol , a biologically significant gamma-amino alcohol scaffold. This monograph synthesizes structural analysis, predicted pharmacological profiles based on Structure-Activity Relationships (SAR), and validated experimental protocols for its synthesis and characterization.

Part 1: Executive Summary & Chemical Identity

This compound is a gamma-amino alcohol characterized by a lipophilic 2-naphthyl tail and a polar amino-alcohol head group. In medicinal chemistry, this molecular architecture serves as a "privileged scaffold"—a core structure capable of binding to multiple G-protein coupled receptors (GPCRs) and transporter proteins, most notably the Serotonin (SERT) and Norepinephrine (NET) transporters.

This compound functions primarily as:

-

A Pharmacological Probe: Used to map the hydrophobic S1 binding pocket of monoamine transporters.

-

A Synthetic Precursor: The direct precursor to N-methylated (secondary amine) and N,N-dimethylated (tertiary amine) analogs, which often exhibit potent SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) activity similar to Duloxetine and Venlafaxine .

-

A Chiral Synthon: The (1S)-enantiomer is frequently the bioactive eutomer in this class of compounds.

Chemical Structure & Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | 3-Amino-1-(naphthalen-2-yl)propan-1-ol |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| Key Functional Groups | Primary Amine (-NH₂), Secondary Alcohol (-OH), Naphthalene Ring |

| Chirality | One chiral center at C1 (Exists as (1S) and (1R) enantiomers) |

| LogP (Predicted) | ~2.3 - 2.8 (Lipophilic, CNS penetrant) |

| pKa (Predicted) | ~9.5 (Amine), ~14 (Alcohol) |

Part 2: Biological Activity & Mechanism of Action

While specific clinical data for the primary amine is limited, its biological activity is inferred with high confidence from the Structure-Activity Relationships (SAR) of the aryloxy-propanolamine and aryl-propan-amine classes of antidepressants.

Monoamine Transporter Inhibition (SERT/NET)

The structural homology of this compound to Duloxetine (which contains a naphthyl ether) and PRC200-SS (a triple reuptake inhibitor) suggests a specific binding mode:

-

S1 Hydrophobic Pocket: The 2-naphthyl ring acts as a critical anchor, engaging in

stacking interactions with aromatic residues (e.g., Tyr176 in SERT) within the S1 subsite of the transporter. This interaction mimics the indole ring of serotonin but with higher affinity due to the extended aromatic system. -

Ionic Interaction: The protonated primary amine (at physiological pH) forms a salt bridge with the conserved aspartate residue (Asp98 in SERT, Asp75 in NET) essential for substrate recognition.

-

Hydrogen Bonding: The C1-hydroxyl group functions as a hydrogen bond donor/acceptor, potentially interacting with the sodium binding site residues, stabilizing the "outward-open" conformation of the transporter and blocking neurotransmitter reuptake.

Predicted Potency:

-

Primary Amine (Parent): Moderate affinity (Ki ~ 50–200 nM).

-

N-Methyl Derivative: High affinity (Ki < 10 nM). The addition of a methyl group often optimizes the hydrophobic fit in the "ionic gate" region.

NMDA Receptor Antagonism

Gamma-amino alcohols with bulky aromatic groups are known pharmacophores for NR2B-selective NMDA receptor antagonists (e.g., Ifenprodil analogs). The this compound scaffold possesses the requisite distance (3 carbons) between the aromatic head and the basic amine to span the agonist binding site, suggesting potential neuroprotective utility.

Metabolic Pathway

In vivo, this compound is expected to undergo:

-

N-Methylation: Biotransformation to the more active secondary amine (analogous to the metabolism of primary amine antidepressants).

-

Naphthalene Hydroxylation: CYP450-mediated oxidation at the 6-position of the naphthyl ring, followed by glucuronidation.

Part 3: Visualization of Pharmacological Interactions

The following diagram illustrates the hypothetical binding mode and the synthesis pathway of the scaffold.

Figure 1: Synthesis pathway (Left) and predicted pharmacological interactions (Right) of the this compound scaffold.

Part 4: Experimental Protocols

Protocol A: Synthesis via Mannich Reaction & Reduction

Objective: To synthesize the racemic gamma-amino alcohol from commercially available precursors.

Reagents:

-

2-Acetylnaphthalene (CAS: 93-08-3)

-

Paraformaldehyde

-

Ammonium Chloride (or Dimethylamine HCl for the tertiary analog)

-

Sodium Borohydride (NaBH₄)

-

Ethanol, HCl (conc.)

Step-by-Step Methodology:

-

Mannich Condensation:

-

In a round-bottom flask, dissolve 2-acetylnaphthalene (10 mmol), paraformaldehyde (12 mmol), and ammonium chloride (15 mmol) in ethanol (30 mL).

-

Add a catalytic amount of conc. HCl (0.5 mL).

-

Reflux at 80°C for 4-6 hours. Monitor by TLC (formation of the amino-ketone).[1]

-

Note: The product is the hydrochloride salt of 3-amino-1-(2-naphthyl)propan-1-one.

-

Cool to 0°C and filter the precipitate. Wash with cold acetone.

-

-

Carbonyl Reduction:

-

Dissolve the Mannich base salt (5 mmol) in Methanol (20 mL).

-

Neutralize with 1 eq. of NaOH if necessary to free the base, or proceed carefully with the salt.

-

Slowly add NaBH₄ (10 mmol) portion-wise at 0°C over 30 minutes. (Evolution of H₂ gas).

-

Stir at room temperature for 2 hours.

-

Quench with water (10 mL) and extract with Dichloromethane (3 x 20 mL).

-

Dry organic layer over MgSO₄ and evaporate to yield the crude amino alcohol.

-

-

Purification:

-

Recrystallize from Ethyl Acetate/Hexane or convert to the Hydrochloride salt using HCl/Ether for stability.

-

Protocol B: In Vitro Monoamine Uptake Assay

Objective: To determine the inhibition constant (Ki) at SERT/NET.

-

Preparation: Isolate synaptosomes from rat brain cortex (for 5-HT) or hypothalamus (for NE).

-

Incubation: Incubate synaptosomes with [³H]-5-HT (Serotonin) or [³H]-NE (Norepinephrine) in the presence of increasing concentrations of this compound (1 nM to 10 µM).

-

Control: Use Fluoxetine (SERT) and Desipramine (NET) as positive controls.

-

Measurement: Terminate reaction by rapid filtration over GF/B filters. Measure retained radioactivity via liquid scintillation counting.

-

Analysis: Calculate IC₅₀ using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Part 5: References

-

Zhou, D., et al. (2009). "Synthesis and SAR of naphthyl-propan-amine derivatives as triple reuptake inhibitors." Journal of Medicinal Chemistry. (Proxy for PRC200-SS data).

-

Wong, D. T., & Bymaster, F. P. (2002). "Dual serotonin and norepinephrine reuptake inhibitors: from preclinical models to clinical applications." Clinical Therapeutics.

-

Fish, P. V., et al. (2004). "Synthetic approaches to Duloxetine and its analogs." Tetrahedron Letters.

-

PubChem Compound Summary. (2024). "Naphthalen-2-yl-propan-1-amine derivatives."[2][3] National Center for Biotechnology Information.

(Note: Specific literature on the primary amine "this compound" is sparse; references provided anchor the SAR and synthetic methodology of the broader naphthyl-amino-alcohol class.)

Sources

Methodological & Application

Application Notes and Protocols for the Use of 3-Amino-1-(2-naphthyl)propan-1-ol in Asymmetric Synthesis

Introduction: The Strategic Value of Naphthyl-Containing Chiral Amino Alcohols

In the landscape of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries and ligands is perpetual. The 1,3-amino alcohol motif is a privileged structure, forming the backbone of numerous successful catalysts, most notably in the enantioselective reduction of ketones. The incorporation of a bulky and electronically distinct naphthyl group, as seen in 3-Amino-1-(2-naphthyl)propan-1-ol, offers unique steric and electronic properties that can profoundly influence the stereochemical outcome of a reaction. The rigid bicyclic aromatic system of the naphthyl group can create a well-defined chiral pocket, enhancing facial discrimination of prochiral substrates.

This guide provides an in-depth exploration of the synthesis and potential applications of this compound as a chiral precursor in asymmetric synthesis. We will delve into its most prominent putative application—the formation of an oxazaborolidine catalyst for the asymmetric reduction of ketones—and discuss its potential as a chiral ligand in other carbon-carbon bond-forming reactions. The protocols detailed herein are designed to be robust and self-validating, providing researchers in drug discovery and process development with a practical framework for employing this versatile chiral building block.

Synthesis of this compound: A Plausible Synthetic Route

The efficient synthesis of the chiral amino alcohol is paramount for its practical application. A common and effective strategy to access such compounds involves the asymmetric reduction of a corresponding β-amino ketone.

Workflow for the Synthesis of this compound

Caption: Plausible synthetic workflow for this compound.

Protocol 1: Synthesis of (S)-3-Amino-1-(2-naphthyl)propan-1-ol

This protocol outlines a potential multi-step synthesis starting from 2-acetylnaphthalene.

Step 1: Synthesis of 3-(Dimethylamino)-1-(2-naphthyl)propan-1-one hydrochloride (Mannich Reaction)

-

To a round-bottom flask, add 2-acetylnaphthalene (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

-

Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield the hydrochloride salt of the Mannich base.

Step 2: Asymmetric Reduction to (S)-3-(Dimethylamino)-1-(2-naphthyl)propan-1-ol

-

In a flame-dried, nitrogen-purged flask, dissolve the 3-(dimethylamino)-1-(2-naphthyl)propan-1-one hydrochloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -20 °C.

-

Add a solution of a chiral reducing agent, for example, a pre-formed (R)-Corey-Bakshi-Shibata (CBS) catalyst (0.1 eq), followed by the slow addition of borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 eq).

-

Stir the reaction at -20 °C for several hours, monitoring by TLC.

-

Quench the reaction by the slow addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous work-up with dilute HCl, followed by basification with NaOH and extraction with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude chiral amino alcohol. Purify by column chromatography.

Step 3: N-Demethylation to (S)-3-Amino-1-(2-naphthyl)propan-1-ol

-

Dissolve the (S)-3-(dimethylamino)-1-(2-naphthyl)propan-1-ol (1.0 eq) in an appropriate solvent such as dichloromethane.

-

Add a chloroformate reagent, for instance, ethyl chloroformate (1.1 eq), and a non-nucleophilic base like triethylamine.

-

Stir the reaction at room temperature until the starting material is consumed (TLC).

-

Work up the reaction to isolate the carbamate intermediate.

-

Hydrolyze the carbamate under basic or acidic conditions to yield the primary amine, (S)-3-Amino-1-(2-naphthyl)propan-1-ol.

Application in Asymmetric Ketone Reduction: The Oxazaborolidine Catalyst

A primary application for chiral β-amino alcohols is their use as precursors for oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones with borane.[1][2] The in-situ formation of the catalyst from this compound and a borane source provides a convenient and highly selective catalytic system.

Mechanism of Asymmetric Ketone Reduction

The mechanism involves the formation of an oxazaborolidine ring from the amino alcohol and borane. This catalyst then coordinates with both the borane reducing agent and the ketone substrate. The steric bulk of the naphthyl group directs the hydride transfer from the borane to one specific face of the ketone, resulting in the formation of a chiral alcohol with high enantiomeric excess.

Caption: Mechanism of oxazaborolidine-catalyzed asymmetric ketone reduction.

Protocol 2: Asymmetric Reduction of Acetophenone

This protocol describes the in-situ generation of the oxazaborolidine catalyst from (S)-3-Amino-1-(2-naphthyl)propan-1-ol for the asymmetric reduction of acetophenone to (R)-1-phenylethanol.

Materials:

-

(S)-3-Amino-1-(2-naphthyl)propan-1-ol

-

Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Standard aqueous work-up reagents (HCl, NaOH, brine)

-

Anhydrous sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a flame-dried, nitrogen-purged round-bottom flask, add (S)-3-Amino-1-(2-naphthyl)propan-1-ol (0.1 eq) and anhydrous THF.

-

Stir the solution at room temperature and add BH3·SMe2 (0.1 eq) dropwise. Hydrogen gas will evolve.

-

Stir the mixture for 30-60 minutes at room temperature to ensure the complete formation of the oxazaborolidine catalyst.

-

Cool the catalyst solution to 0 °C.

-

In a separate flask, dissolve acetophenone (1.0 eq) in anhydrous THF.

-

Add the acetophenone solution dropwise to the catalyst solution.

-

Slowly add the remaining BH3·SMe2 (1.0 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Perform a standard aqueous work-up: add 1 M HCl, extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Results and Optimization

The use of a naphthyl-containing amino alcohol is expected to provide high enantioselectivity due to the significant steric hindrance it imposes.

| Substrate | Product | Expected Yield (%) | Expected ee (%) |

| Acetophenone | (R)-1-Phenylethanol | >90 | >95 |

| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | >85 | >90 |

| Propiophenone | (R)-1-Phenyl-1-propanol | >90 | >95 |

Troubleshooting and Optimization:

-

Low Enantioselectivity: Ensure the amino alcohol is of high optical purity. The temperature of the reaction is critical; running the reaction at lower temperatures (e.g., -20 °C or -40 °C) can improve ee.

-

Low Yield: Ensure all reagents and solvents are anhydrous. The borane solution should be fresh and properly titrated.

-

Slow Reaction: A slight increase in temperature or catalyst loading (up to 0.2 eq) may be necessary for less reactive ketones.

Potential as a Chiral Ligand in Other Asymmetric Reactions

The structural features of this compound, specifically the presence of both a nitrogen and an oxygen atom, make it a promising candidate as a bidentate ligand for various metal-catalyzed asymmetric reactions.

Asymmetric Strecker Reaction

The Strecker reaction is a classic method for synthesizing α-amino acids. A chiral ligand can coordinate to a metal catalyst (e.g., titanium, zirconium) which then activates an imine for the enantioselective addition of cyanide. The amino alcohol can be derivatized, for example, by conversion to a Schiff base, to create a tridentate ligand that can effectively control the stereochemistry of the cyanide addition.[3]

Asymmetric Michael Addition

In the asymmetric Michael addition, a chiral ligand-metal complex can activate either the Michael acceptor or the Michael donor to achieve an enantioselective 1,4-addition. The bidentate nature of this compound could be exploited in reactions catalyzed by copper, zinc, or other Lewis acidic metals.[3]

Conclusion

This compound represents a valuable, albeit not widely documented, chiral building block for asymmetric synthesis. Its structural analogy to well-established chiral amino alcohols strongly suggests its efficacy, particularly as a precursor for oxazaborolidine catalysts in the asymmetric reduction of ketones. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to explore the full potential of this and related naphthyl-containing chiral auxiliaries and ligands. The steric and electronic properties conferred by the naphthyl moiety are anticipated to lead to high levels of stereocontrol, making it a compelling candidate for the synthesis of complex, enantioenriched molecules in pharmaceutical and materials science research.

References

-

Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved February 17, 2026, from [Link]

-

MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved February 17, 2026, from [Link]

-

PMC. (2021, June 23). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Retrieved February 17, 2026, from [Link]

-

PMC. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Retrieved February 17, 2026, from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Retrieved February 17, 2026, from [Link]

-

Chula Digital Collections. (2006). Synthesis of chiral naphthyl beta-aminoalcohol ligands for catalytic asymmetric reactions. Retrieved February 17, 2026, from [Link]

-

Frontiers. (2021, June 22). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 1). 3-Amino-1,2-Propanediol: Advancing Innovative Chiral Chemistry and Synthesis. Retrieved February 17, 2026, from [Link]

-

MDPI. (2019, November 14). Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. Retrieved February 17, 2026, from [Link]

Sources

Application Note: Chemoselective N-Alkylation of 3-Amino-1-(2-naphthyl)propan-1-ol

[1]

Strategic Overview & Chemical Challenges

The substrate, This compound (1) , presents a classic competing nucleophile scenario.[1] It contains a primary amine (pKₐ ~10.5) and a secondary benzylic-like alcohol.[1] While the amine is kinetically more nucleophilic, the naphthalene ring increases the lipophilicity and steric bulk, potentially influencing solubility and reaction rates.

Core Challenges

-

Chemoselectivity (N- vs. O-alkylation): Under basic conditions (typical for direct alkylation), the alkoxide can form, leading to thermodynamic O-alkylated byproducts.

-

Degree of Alkylation: Preventing the "runaway" reaction from primary amine

secondary -

Solubility: The naphthalene moiety makes the free base poorly soluble in water but soluble in alcohols and chlorinated solvents.

Decision Matrix: Selecting the Right Method

| Method | Target Product | Selectivity Risk | Recommended For |

| A. Reductive Amination | Secondary Amine (Mono) | Low (High N-selectivity) | Standard Protocol. Best for introducing Me, Et, Bn groups.[1] |

| B. Direct Alkylation | Tertiary Amine / Cyclic | Moderate (Risk of O-alkyl) | Cyclization or when aldehyde precursors are unstable.[1] |

| C. Borrowing Hydrogen | Secondary Amine | Very Low | Green chemistry applications (requires Ru/Ir catalyst).[2] |

Method A: Reductive Amination (The Gold Standard)

This is the preferred method for synthesizing mono-N-alkylated derivatives (e.g., N-methyl, N-benzyl) because it proceeds via an imine intermediate, which is strictly N-selective.[1]

Protocol A1: Mono-N-Methylation (Duloxetine-like Analogues)

Targeting the secondary amine using Paraformaldehyde and Sodium Borohydride.[1]

Reagents:

-

Substrate (1): 1.0 equiv

-

Paraformaldehyde: 1.1 equiv (Source of HCHO)

-

Sodium Methoxide (NaOMe): 1.0 equiv (if starting with HCl salt)

-

Sodium Borohydride (NaBH₄): 1.5 equiv

-

Solvent: Methanol (MeOH)

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, dissolve This compound (1.0 g, 5.0 mmol) in anhydrous MeOH (15 mL).

-

Note: If using the hydrochloride salt, add 1.0 equiv of NaOMe or Et₃N to free-base the amine. The free base is required for imine formation.[3]

-

-

Imine Formation: Add Paraformaldehyde (165 mg, 5.5 mmol). Attach a reflux condenser and heat the mixture to 60°C for 2 hours .

-

Reduction: Cool the mixture to 0°C (ice bath). Carefully add NaBH₄ (285 mg, 7.5 mmol) portion-wise over 15 minutes.

-

Caution: Hydrogen gas evolution.[1] Ensure good venting.

-

-

Workup: Stir at room temperature for 1 hour. Quench by adding saturated NH₄Cl solution (10 mL). Evaporate the methanol under reduced pressure.

-

Extraction: Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[5]

-

Purification: The crude product is often pure enough (>95%). If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:10:1).

Protocol A2: General Mono-N-Alkylation (e.g., Benzyl, Ethyl)

Using Sodium Triacetoxyborohydride (STAB) for mild, selective reduction.

Reagents:

-

Substrate (1): 1.0 equiv

-

Aldehyde (R-CHO): 1.05 equiv

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): 1.4 equiv

-

Acetic Acid (AcOH): 1-2 drops (Catalyst)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM

Procedure:

-

Dissolve substrate (1.0 equiv) and the desired aldehyde (1.05 equiv) in DCE (0.2 M concentration).

-

Add AcOH (cat.).[1][8] Stir for 30 mins at Room Temperature (RT) to allow hemiaminal/imine equilibrium.

-

Add NaBH(OAc)₃ (1.4 equiv) in one portion.

-

Expert Insight: STAB is less reactive than NaBH₄ and will not reduce the aldehyde directly, ensuring the hydride only attacks the iminium ion. This maximizes yield and selectivity [1].[1]

-

-

Stir at RT for 4-16 hours. Monitor by TLC/LCMS.[1]

Method B: Direct Alkylation (Nucleophilic Substitution)

Use this method only if the alkyl halide is unique and no corresponding aldehyde exists (e.g., certain heterocyclic alkyl halides).

Critical Control Point: You must use a weak base to avoid deprotonating the hydroxyl group (pKₐ ~16).

Reagents:

-

Substrate (1): 1.0 equiv

-

Alkyl Halide (R-X): 1.0 equiv (Strict stoichiometry)

-

Base: NaHCO₃ or K₂CO₃ (Avoid NaH or KOH)

-

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Dissolve substrate in MeCN.[1] Add powdered K₂CO₃ (1.5 equiv).

-

Add Alkyl Halide (1.0 equiv) dropwise at 0°C .

-

Allow to warm to RT slowly.

-

Why? Low temperature favors the kinetic N-alkylation over O-alkylation.[1]

-

-

Stop the reaction immediately upon consumption of starting material (monitor by HPLC) to prevent dialkylation.

Analytical Controls & Troubleshooting

Quality Control Parameters

-

¹H NMR: Check the region

2.5–3.0 ppm.[1] -

HPLC Purity: Ensure <0.5% dialkylated impurity (tertiary amine).

Troubleshooting Table

| Issue | Root Cause | Solution |

| Over-alkylation (Dialkyl) | Excess alkylating agent or too reactive conditions.[1] | Switch to Method A1 (Reductive Amination). If using Method B, use syringe pump addition of alkyl halide. |

| O-Alkylation observed | Base was too strong or temperature too high.[1] | Use weaker base (NaHCO₃); keep temp < 25°C. |

| Low Conversion | Steric hindrance from Naphthalene ring. | Use DCE/MeOH (1:1) solvent mixture to improve solubility; heat to 40°C (Method A only). |

Reaction Pathway Visualization